Propyl 3-chloropropionate
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Overview
Description
Propyl 3-chloropropionate is an organic compound with the molecular formula C6H11ClO2. This compound is a clear, colorless liquid with a pungent odor and is commonly used in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyl 3-chloropropionate can be synthesized through the esterification reaction of propanoic acid with 3-chloropropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester.
Industrial Production Methods: In an industrial setting, this compound is produced on a larger scale using similar esterification processes. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The resulting ester is then purified through distillation to remove any unreacted starting materials and byproducts.
Chemical Reactions Analysis
Types of Reactions: Propyl 3-chloropropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group, resulting in propyl 3-chloropropanol.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Various nucleophiles and electrophiles are employed for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: this compound derivatives.
Reduction: Propyl 3-chloropropanol.
Substitution: Alkyl or aryl substituted this compound derivatives.
Scientific Research Applications
Propyl 3-chloropropionate is widely used in scientific research and various industries:
Chemistry: It serves as an intermediate in the synthesis of other organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: this compound derivatives are explored for their potential therapeutic applications, including as antimicrobial agents.
Industry: It is utilized in the production of plasticizers, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism by which propyl 3-chloropropionate exerts its effects depends on the specific application. For example, in biochemical studies, it may interact with enzymes and influence their activity. The molecular targets and pathways involved vary based on the context of the research or industrial application.
Comparison with Similar Compounds
Propyl 3-chloropropionate is similar to other esters and chlorinated organic compounds. Some comparable compounds include:
Ethyl 3-chloropropionate: Similar structure but with an ethyl group instead of a propyl group.
Propyl 2-chloropropionate: Similar structure but with the chlorine atom at a different position on the propionate chain.
Butyl 3-chloropropionate: Similar structure but with a butyl group instead of a propyl group.
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique properties and reactivity make it an important tool in organic synthesis and various other fields.
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Properties
CAS No. |
62108-66-1 |
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Molecular Formula |
C6H11ClO2 |
Molecular Weight |
150.60 g/mol |
IUPAC Name |
propyl 3-chloropropanoate |
InChI |
InChI=1S/C6H11ClO2/c1-2-5-9-6(8)3-4-7/h2-5H2,1H3 |
InChI Key |
WIOAODPBBXZVNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CCCl |
Origin of Product |
United States |
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